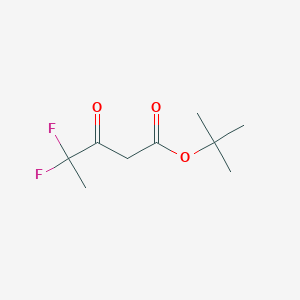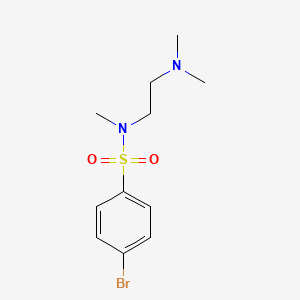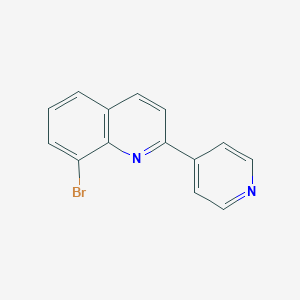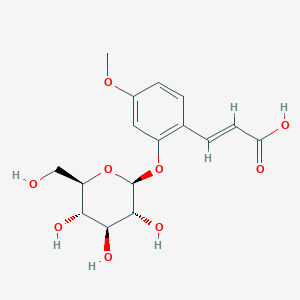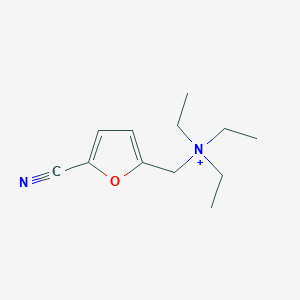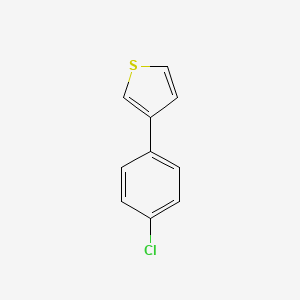
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid typically involves the protection of azetidine with a tert-butoxycarbonyl (Boc) group followed by the introduction of an acetic acid moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are typically substituted azetidine derivatives.
Deprotection Reactions: The major product is the free amine form of azetidine.
科学的研究の応用
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the azetidine ring to interact with target molecules without undergoing unwanted side reactions .
類似化合物との比較
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but with different substitution patterns on the azetidine ring.
1-Boc-3-azetidinecarboxylic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)7-4-11(5-7)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
NBDXTUGXAKNCQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CN(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
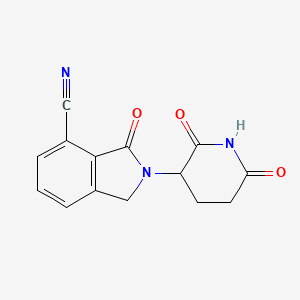
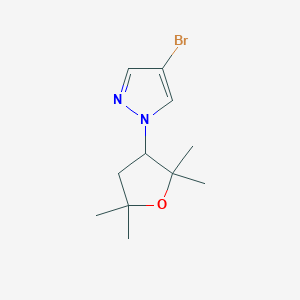
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
